Pseudouridine-O18
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pseudouridine-O18 is a modified nucleoside, often referred to as the “fifth RNA nucleotide.” It is an isomer of uridine, where the uracil is attached to the ribose via a carbon-carbon bond instead of the usual nitrogen-carbon bond. This modification is found in various types of RNA, including transfer RNA, ribosomal RNA, and small nuclear RNA. This compound plays a crucial role in the stability and function of RNA molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pseudouridine involves the isomerization of uridine. One common method is the semi-enzymatic route, which uses adenosine-5’-monophosphate and uracil as starting materials. The reaction is catalyzed by pseudouridine monophosphate glycosidase, which facilitates the conversion of uridine to pseudouridine . Another method involves the selective and atom-economic rearrangement of uridine by cascade biocatalysis, which includes multiple enzyme-catalyzed steps .
Industrial Production Methods
Industrial production of pseudouridine typically involves large-scale enzymatic synthesis. The process is optimized to achieve high yields and purity, often using bioreactors to facilitate the enzymatic reactions. The final product is purified through various chromatographic techniques to ensure its suitability for research and medical applications.
Chemical Reactions Analysis
Types of Reactions
Pseudouridine undergoes several types of chemical reactions, including:
Isomerization: The primary reaction where uridine is converted to pseudouridine.
Substitution: Pseudouridine can participate in substitution reactions, particularly in the presence of specific enzymes.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions.
Common Reagents and Conditions
Enzymes: Pseudouridine synthases are the primary enzymes used in the isomerization process.
Catalysts: Various biocatalysts are employed to enhance the reaction efficiency.
Solvents: Aqueous solutions are commonly used, with specific pH conditions to optimize enzyme activity.
Major Products
The major product of these reactions is pseudouridine itself, which can be further modified to produce derivatives like N1-methyl-pseudouridine, used in mRNA vaccines .
Scientific Research Applications
Pseudouridine-O18 has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of modified RNA molecules.
Biology: Plays a role in the stability and function of various RNA molecules, influencing gene expression and protein synthesis.
Medicine: Incorporated into mRNA vaccines to enhance their stability and reduce immunogenicity.
Industry: Used in the production of synthetic RNA for research and therapeutic purposes.
Mechanism of Action
Pseudouridine exerts its effects by stabilizing RNA structures. It enhances base stacking and promotes a C3’-endo conformation of the ribose moiety, which increases the thermal stability of RNA. This modification also affects the hydrogen bonding pattern, providing an extra hydrogen bond donor group (N1H) in the major groove, which can influence RNA-protein interactions and RNA folding .
Comparison with Similar Compounds
Similar Compounds
Uridine: The parent compound from which pseudouridine is derived.
N1-methyl-pseudouridine: A derivative of pseudouridine with enhanced stability and reduced immunogenicity, used in mRNA vaccines.
Uniqueness
Pseudouridine is unique due to its ability to enhance the stability and function of RNA molecules. Unlike uridine, pseudouridine can form additional hydrogen bonds, which contribute to the overall stability of RNA structures. This makes it particularly valuable in therapeutic applications, where RNA stability is crucial.
Properties
Molecular Formula |
C9H12N2O6 |
---|---|
Molecular Weight |
246.20 g/mol |
IUPAC Name |
5-[(2S,3S,5R)-3,4-dihydroxy-5-((18O)oxidanylmethyl)oxolan-2-yl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O6/c12-2-4-5(13)6(14)7(17-4)3-1-10-9(16)11-8(3)15/h1,4-7,12-14H,2H2,(H2,10,11,15,16)/t4-,5?,6+,7+/m1/s1/i12+2 |
InChI Key |
PTJWIQPHWPFNBW-YGIQHNHNSA-N |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1)[C@H]2[C@H](C([C@H](O2)C[18OH])O)O |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)C2C(C(C(O2)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.